3-(Butoxymethyl)piperidine hydrochloride
Overview
Description
“3-(Butoxymethyl)piperidine hydrochloride” is a piperidine derivative with a molecular weight of 207.75 and a molecular formula of C10H22ClNO . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with a butoxymethyl group attached . The exact structure analysis was not found in the retrieved papers.Physical and Chemical Properties Analysis
“this compound” is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 207.74 .Scientific Research Applications
Pharmacological Studies
3-(Butoxymethyl)piperidine hydrochloride has been implicated in various pharmacological studies. For instance, it's a structural component in the study of MK‐383 (L‐tyrosine, N‐n‐butylsulfonyl)‐O‐[4‐butyl(4‐piperidinyl)], a potent and specific platelet fibrinogen receptor antagonist. This compound may be useful in preventing occlusive thrombus formation in blood vessels. The pharmacokinetics and pharmacodynamics of MK‐383 have been thoroughly investigated in healthy men, revealing its potential for inhibiting platelet function and extending baseline bleeding time when administered by constant infusions (Barrett et al., 1994).
Metabolism and Toxicity Studies
The compound has also been part of metabolic and toxicity studies, especially in relation to its structural similarity with other piperidine derivatives. For example, a study on the metabolic fate of irinotecan, a drug hydrolyzed to form various metabolites including piperidine derivatives, showed how metabolism and the formation of specific metabolites correlate with drug-induced toxicity like diarrhea (Gupta et al., 1994). Additionally, the metabolism of 3-methoxyphencyclidine (3-MeO-PCP), a compound related to the phencyclidine family and containing a piperidine ring, was studied, highlighting the role of piperidine derivatives in the pharmacokinetics and pharmacodynamics of psychoactive substances (Ameline et al., 2018).
Neuropharmacological Research
This compound might also play a role in neuropharmacological research. Piperidine, a related compound, has been used to study sleep-related and insulin-induced growth hormone secretion, indicating the significance of piperidine structures in studying neurotransmitter systems and hormonal responses (Mendelson et al., 1981).
Future Directions
Piperidine derivatives play a significant role in the pharmaceutical industry, and their synthesis has been a crucial part of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating the ongoing interest in this field . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Butoxymethyl)piperidine hydrochloride”, is an important task for future research .
Properties
IUPAC Name |
3-(butoxymethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-7-12-9-10-5-4-6-11-8-10;/h10-11H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYKVSQTBBKQRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.